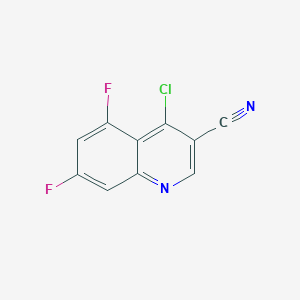

![molecular formula C20H25Cl2FN4 B1323322 1-[1-[(4-フルオロフェニル)メチル]-1H-ベンゾイミダゾール-2-イル]-N-メチル-4-ピペリジンアミン二塩酸塩 CAS No. 1134322-93-2](/img/structure/B1323322.png)

1-[1-[(4-フルオロフェニル)メチル]-1H-ベンゾイミダゾール-2-イル]-N-メチル-4-ピペリジンアミン二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

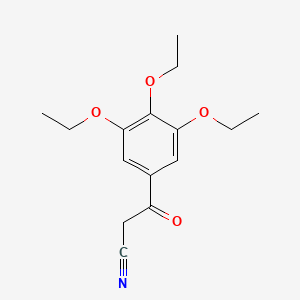

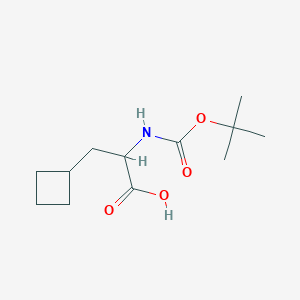

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride is a chemical compound with a molecular formula of C20H23FN4·2HCl and a molecular weight of 411.35 g/mol . This compound is known for its applications in biochemical research, particularly in the field of proteomics .

科学的研究の応用

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is utilized in biochemical assays to study protein interactions and functions.

Industry: The compound is used in the production of specialized chemicals and pharmaceuticals.

作用機序

Target of Action

It is structurally similar to flunarizine , which is a selective calcium antagonist with moderate antihistamine, serotonin receptor blocking, and dopamine D2 blocking activity .

Mode of Action

Based on its structural similarity to flunarizine , it may also act as a selective calcium antagonist.

Pharmacokinetics

Flunarizine, a structurally similar compound, is well absorbed (>80%) from the gut and reaches maximal blood plasma concentrations after two to four hours, with more than 99% of the substance bound to plasma proteins .

生化学分析

Biochemical Properties

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with calcium channels, acting as a calcium antagonist . It also exhibits moderate antihistamine, serotonin receptor blocking, and dopamine D2 blocking activities . These interactions suggest that the compound can modulate various biochemical pathways, influencing cellular signaling and metabolic processes.

Cellular Effects

The effects of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride on cells are diverse and significant. It has been shown to influence cell function by modulating calcium entry into cells, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to block calcium channels may lead to reduced intracellular calcium levels, impacting processes such as muscle contraction, neurotransmitter release, and cell proliferation. Additionally, its antihistamine and serotonin receptor blocking activities can alter cellular responses to external stimuli, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride exerts its effects through several mechanisms. It binds to calcium channels, inhibiting calcium entry into cells . This inhibition is thought to occur through antagonism of calmodulin, a calcium-binding protein . The compound’s interactions with serotonin and dopamine receptors also contribute to its molecular effects, potentially altering neurotransmitter signaling and receptor activity. These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride can change over time. The compound is well absorbed from the gut, reaching maximal blood plasma concentrations within two to four hours . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that the compound has a long half-life, with steady-state concentrations achieved after several weeks of administration . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing headache frequency and severity . At higher doses, it can cause adverse effects, including drowsiness, weight gain, and extrapyramidal symptoms . Understanding the dosage-dependent effects is essential for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by the enzyme CYP2D6, resulting in various metabolites, including N-desalkyl and hydroxy derivatives . These metabolic pathways influence the compound’s pharmacokinetics and overall activity within the body. The interactions with metabolic enzymes and cofactors are critical for understanding the compound’s metabolism and potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is well absorbed from the gut and readily passes the blood-brain barrier . Its high protein binding (>99%) suggests that it is extensively distributed within the body . These characteristics are important for understanding the compound’s localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride can affect its activity and function. The compound’s ability to bind to calcium channels and other receptors suggests that it may localize to specific cellular compartments, such as the plasma membrane and intracellular organelles . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential effects on cellular processes.

準備方法

The synthesis of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .

化学反応の分析

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

類似化合物との比較

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride can be compared with other similar compounds such as:

1-(4-Fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine: This compound shares a similar fluorophenyl group but differs in its overall structure and applications.

Indole derivatives: These compounds have a similar benzimidazole ring structure and exhibit diverse biological activities.

1,4-Disubstituted piperidines: These compounds are structurally related and have shown high selectivity for certain biological targets.

The uniqueness of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

特性

IUPAC Name |

1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-N-methylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4.2ClH/c1-22-17-10-12-24(13-11-17)20-23-18-4-2-3-5-19(18)25(20)14-15-6-8-16(21)9-7-15;;/h2-9,17,22H,10-14H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGFBTWAPHHQRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B1323240.png)

amine](/img/structure/B1323259.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)